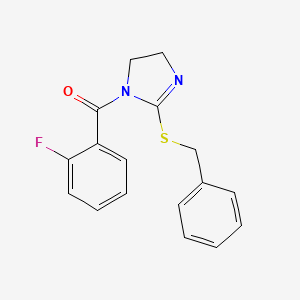

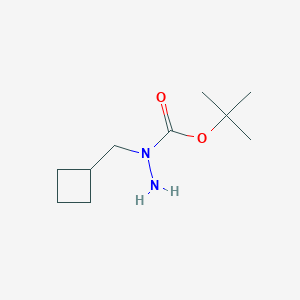

![molecular formula C24H15F2N3O2 B2506016 1-(2,4-二氟苯基)-3-苯基-8,9-二氢-1H-[1,4]二氧杂环[2,3-g]吡唑并[4,3-c]喹啉 CAS No. 932488-84-1](/img/structure/B2506016.png)

1-(2,4-二氟苯基)-3-苯基-8,9-二氢-1H-[1,4]二氧杂环[2,3-g]吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline" is a derivative within the class of pyrazoloquinoline compounds. These compounds are known for their versatile applications, particularly in the field of molecular sensors due to their bright fluorescence properties. The related 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore has been identified as a valuable building block for constructing fluorescent molecular sensors, which can be used for metal ion recognition .

Synthesis Analysis

The synthesis of related pyrazoloquinoline derivatives typically involves the catalytic reduction of precursors such as 3-methyl-1-phenyl- or 1,3-diphenyl-4-(2-nitrobenzyl)-2-pyrazolin-5-one. This process can incorporate alkylidene moieties when performed in alcohols or can proceed through the interaction of 2-aminobenzyl precursors with aldehydes and ketones . The reduction of these compounds can also be achieved using zinc and acetic acid, leading to the formation of compounds like 3-methyl-1-phenyl- and 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline moiety. The structural analysis is often conducted using mass spectrometry, infrared spectroscopy, and proton nuclear magnetic resonance (1H NMR) . These techniques provide detailed information about the molecular framework and the substitution pattern on the core structure.

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can undergo various chemical reactions, including reductions with sodium borohydride and lithium aluminum hydride, which lead to different products depending on the reducing agent used . These reactions are essential for modifying the core structure to achieve desired properties, such as enhanced fluorescence for sensor applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. The presence of substituents like fluorophenyl groups can affect the compound's electron distribution, which in turn can influence its photophysical properties. The bright fluorescence exhibited by these compounds makes them suitable for applications as molecular sensors, with the ability to show strong analyte-induced fluorescence enhancement or ratiometric dual emission . The specific properties of "1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline" would likely be consistent with these observations, although direct studies on this compound are not provided in the data.

科学研究应用

光学和光物理性质

对与指定化合物结构相关的吡唑并[3,4-b]喹啉衍生物的研究揭示了它们有前景的光学和光物理应用。研究表明,苯基取代对光吸收光谱有显着影响,导致的变化可用于发光器件和其他光物理应用。例如,对这些衍生物的光吸收测量和量子化学模拟突出了它们在 200-500 nm 光谱范围内的强吸收带,表明它们作为高效有机荧光材料的潜力 (E. Koścień 等人,2003; 林平穆等人,2010)。

合成和结构分析

与所讨论化合物类似的吡唑并[3,4-b]喹啉衍生物合成的进展揭示了一个通用的化学框架,有利于创建具有复杂结构的杂环化合物。这些合成策略促进了具有潜在药理活性和材料科学应用的化合物的形成。值得注意的是,已经开发出简便合成这些衍生物的方法,包括 4-芳基-1H-吡唑并[3,4-b]喹啉,它们用作电致发光器件的发光体,强调了它们在新材料开发中的用途 (K. Chaczatrian 等人,2004)。

在分子电子学和光物理学中的应用

吡唑并[3,4-b]喹啉衍生物的独特性质已被用于实现分子逻辑开关,突出了它们在新兴的分子电子学领域中的作用。这些化合物表现出溶剂变色、酸变色、固态荧光和电子转移过程,使其能够用作基于 pH 依赖性荧光的多分级逻辑门。这些特性表明相关化合物在分子逻辑和传感技术中的应用潜力 (T. Uchacz 等人,2016)。

在缓蚀中的潜在应用

与吡唑并[3,4-b]喹啉密切相关的喹喔啉衍生物已被研究其在酸性介质中对低碳钢的缓蚀性能。此应用突出了此类化合物超越光物理应用的广泛用途,扩展到工业和材料科学领域。这些缓蚀剂的有效性表明该化合物的结构类别在为金属提供保护涂层方面的多功能性,从而防止腐蚀并延长金属部件的寿命 (V. Saraswat 等人,2020)。

作用机制

Target of Action

Compounds with similar structures have been found to interact with various protein targets. For instance, quinazoline derivatives have been reported to inhibit epidermal growth factor receptor (EGFR) .

Mode of Action

The compound might bind to its target protein and modulate its activity. This could lead to changes in the protein’s function and downstream signaling pathways .

Biochemical Pathways

The exact pathways affected would depend on the specific protein target of the compound. For EGFR inhibitors, they often affect pathways involved in cell growth and proliferation .

Pharmacokinetics

The ADME properties of the compound would depend on various factors including its chemical structure and the route of administration. Some related compounds have shown good metabolic stability and oral bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, inhibition of EGFR often results in decreased cell proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

12-(2,4-difluorophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15F2N3O2/c25-15-6-7-20(18(26)10-15)29-24-16-11-21-22(31-9-8-30-21)12-19(16)27-13-17(24)23(28-29)14-4-2-1-3-5-14/h1-7,10-13H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNVGQFYFHEJAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=C(C=C(C=C6)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

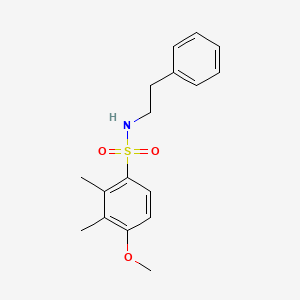

![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2505937.png)

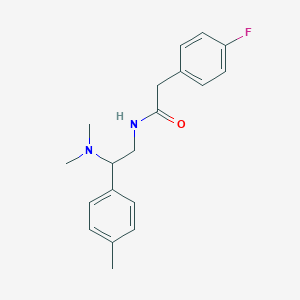

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2505939.png)

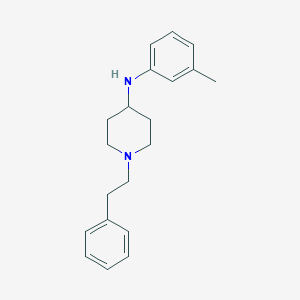

![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)

![N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2505947.png)

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]but-2-enamide](/img/structure/B2505951.png)

![3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505952.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)